Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester
CAS No.: 28317-50-2
Cat. No.: VC8096043
Molecular Formula: C10H9Cl3N2O2
Molecular Weight: 295.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28317-50-2 |
|---|---|
| Molecular Formula | C10H9Cl3N2O2 |
| Molecular Weight | 295.5 g/mol |
| IUPAC Name | ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3 |
| Standard InChI Key | HCOGYRKRLMDUHG-DHDCSXOGSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl |
| SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
Introduction
Structural and Chemical Properties
The IUPAC name of the compound is ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate, reflecting its esterified acetic acid backbone, chlorine substituents, and hydrazone linkage. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 28317-50-2 |
| Molecular Formula | |
| Molecular Weight | 295.5 g/mol |
| SMILES | CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
| InChIKey | HCOGYRKRLMDUHG-DHDCSXOGSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl |
The presence of three chlorine atoms enhances its electrophilicity and influences intermolecular interactions, such as halogen bonding. The 3,4-dichlorophenyl group contributes to hydrophobic character, potentially affecting solubility and biological activity .
Synthesis and Reaction Pathways
Hydrazones are typically synthesized via condensation of hydrazines with carbonyl compounds. For this compound, the likely synthesis involves:
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Reacting 3,4-dichlorophenylhydrazine with ethyl chloroacetoacetate under acidic conditions.
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Mechanism: The hydrazine attacks the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.
Reaction conditions (e.g., solvent, temperature) are critical for yield optimization. For example, analogous compounds like ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]acetate are synthesized in dioxane-water mixtures with triethylamine as a catalyst .
Key Challenges:
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Controlling regioselectivity due to multiple reactive sites.
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Minimizing side reactions, such as over-chlorination or ester hydrolysis .
Applications in Organic and Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Hydrazones serve as precursors for heterocycles like pyrazoles and triazoles. For instance, ethyl (2E)-chloro[(4-nitrophenyl)hydrazono]acetate is used in synthesizing apixaban analogues, anticoagulants targeting Factor Xa . The dichlorophenyl variant may similarly act as a building block for bioactive molecules.
Coordination Chemistry
Hydrazones can act as ligands for transition metals. The chloro and hydrazone groups provide binding sites for metal ions, enabling applications in catalysis or material science.
Research Findings and Comparative Analysis
Kinetic Studies
The dehydrochlorination kinetics of N-aryl-C-ethoxycarbonylformohydrazidoyl chlorides (analogous structures) were studied in dioxane-water. Triethylamine-catalyzed reactions followed pseudo-first-order kinetics, with rates influenced by substituent electronic effects . For example, electron-withdrawing groups (e.g., nitro) accelerated reaction rates, suggesting the 3,4-dichloro derivative may exhibit similar behavior.
Biological Activity
While direct data are lacking, chloro-substituted hydrazones often show antimicrobial or anticancer properties. Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3) has been explored for antitumor applications , implying that the 3,4-dichloro variant warrants similar investigation.
Comparative Structural Analysis
The 3,4-dichloro derivative’s unique substitution pattern may offer distinct reactivity and bioactivity compared to these analogs.
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.
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Material Science: Explore use as a ligand for metal-organic frameworks (MOFs) or catalysts.
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Synthetic Methodology: Develop greener synthesis routes (e.g., microwave-assisted or solvent-free conditions).
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Toxicological Studies: Assess acute and chronic toxicity profiles for industrial or pharmaceutical use.
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